An In-depth Technical Guide to 6-Azaindole-4-boronic acid
An In-depth Technical Guide to 6-Azaindole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindole-4-boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. As a derivative of 6-azaindole, it belongs to a class of compounds known as azaindoles, which are bioisosteres of the naturally occurring indole scaffold.[1] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target binding affinities in drug candidates.[2][3] The boronic acid moiety further enhances its synthetic utility, primarily through participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[4]
This guide provides a comprehensive overview of the core chemical properties, synthetic applications, and biological relevance of 6-Azaindole-4-boronic acid, tailored for professionals in chemical research and pharmaceutical development.
Core Chemical Properties
The fundamental chemical and physical properties of 6-Azaindole-4-boronic acid are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BN₂O₂ | [][6] |
| Molecular Weight | 161.95 g/mol | [][6] |
| CAS Number | 1312368-90-3 | [][6] |
| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | [] |
| SMILES | B(C1=CN=CC2=C1C=CN2)(O)O | [] |
| InChI | InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H | [] |
| InChI Key | SAVDQQWZBYXDJN-UHFFFAOYSA-N | [] |
| Appearance | Off-white to light brown solid | [7] |
| Melting Point | Not explicitly available for the boronic acid, but the parent 6-azaindole melts at 136-137°C. | [7] |
| Boiling Point | Predicted: 295.8 ± 13.0 °C (for parent 6-azaindole) | [7] |
| pKa | Predicted: 14.66 ± 0.30 (for parent 6-azaindole); Aryl boronic acids typically have pKa values between 4-10. | [7][8] |
| Solubility | The parent 6-azaindole is soluble in water. Boronic acids can have limited aqueous solubility but often dissolve in organic solvents like dioxane and DMF. | [7] |
| Storage | Store at 2-8°C under an inert gas (Nitrogen or Argon). | [7] |
Reactivity and Synthetic Applications
The synthetic utility of 6-Azaindole-4-boronic acid is dominated by the reactivity of its boronic acid group, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance.
In a typical Suzuki-Miyaura reaction, the 6-azaindole-4-boronic acid couples with an aryl or heteroaryl halide (or triflate) to generate a biaryl or heterobiaryl product. These structures are prevalent in a vast number of biologically active molecules, particularly kinase inhibitors.[2]
The diagram below illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid like 6-Azaindole-4-boronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of 6-Azaindole-4-boronic acid with a generic aryl bromide. Note: Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific substrates.
Materials:
-
6-Azaindole-4-boronic acid (1.2 equiv.)
-
Aryl bromide (Ar-Br) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Sodium phosphate (Na₃PO₄) or similar base (3.0 equiv.)[9]
-
1,4-Dioxane and Water (e.g., 4:1 v/v)[9]
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 6-Azaindole-4-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ catalyst (0.03 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically around 0.1-0.5 M with respect to the limiting reagent (aryl bromide).
-
Heating: Place the vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-100°C).[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Role in Signaling Pathways and Drug Discovery
The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry.[10] Its structural similarity to the adenine core of ATP makes it an excellent template for designing kinase inhibitors.[3] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][11]
Derivatives of 6-azaindole have been incorporated into inhibitors targeting various kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10][11][12] By functionalizing the 6-azaindole core—often via Suzuki-Miyaura coupling with 6-Azaindole-4-boronic acid—researchers can create potent and selective inhibitors that bind to the ATP-binding site of a target kinase, blocking its downstream signaling.
The diagram below depicts a simplified, generic signal transduction pathway and illustrates the point of intervention for a kinase inhibitor derived from a 6-azaindole scaffold.
Caption: Inhibition of a kinase signaling pathway by a 6-azaindole derivative.
Conclusion
6-Azaindole-4-boronic acid is a strategically important synthetic intermediate for the construction of complex heterocyclic molecules. Its well-defined chemical properties and robust reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. The proven success of the 6-azaindole scaffold in developing targeted therapeutics, especially kinase inhibitors, ensures that this compound will continue to be of high interest to researchers in the pharmaceutical and life sciences industries.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 6-Azaindole CAS#: 271-29-4 [m.chemicalbook.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
